Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Methyl 2-oxo-8-oxabicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with a methylating agent under controlled conditions. One common method involves the use of a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tempo oxoammonium tetrafluoroborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate exerts its effects involves its interaction with various molecular targets. The oxo and ester groups are reactive sites that can participate in different chemical reactions, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with an azabicyclo framework.
8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic structure but differ in functional groups and reactivity.
Uniqueness
Methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate is unique due to its oxabicyclo framework, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-oxo-8-oxabicyclo[3.2.1]octane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-12-9(11)6-4-5-2-3-7(13-5)8(6)10/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFRAPBKRIPHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC(C1=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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